4-(3-Bromophenoxy)benzoic acid

Overview

Description

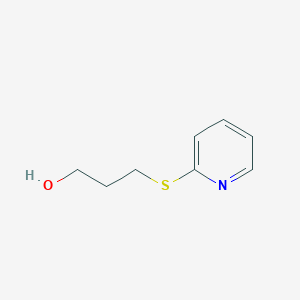

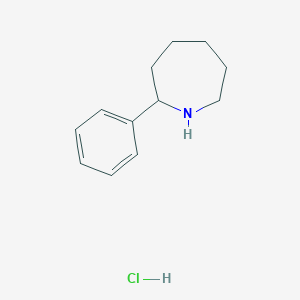

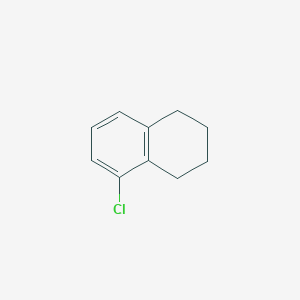

“4-(3-Bromophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H9BrO3 . It has a molecular weight of 293.1128 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a bromophenoxy group . The average mass of the molecule is 293.113 Da .

Scientific Research Applications

1. Molecular Structure and Reactivity Analysis

Yadav et al. (2022) conducted a detailed analysis of the molecular structure and reactivity of a similar compound, 4-bromo-3-(methoxymethoxy) benzoic acid. Their study, utilizing Density Functional Theory (DFT), explored various molecular parameters like ionization energy, hardness, and electrophilicity, providing insights into the reactivity of bromo-benzoic acid compounds. This research is vital for understanding the chemical behavior of 4-(3-Bromophenoxy)benzoic acid in various environments (Yadav et al., 2022).

2. Antioxidant and Enzyme Inhibition Properties

Öztaşkın et al. (2017) synthesized novel bromophenols, including derivatives from benzoic acids, and assessed their antioxidant capacities using various bioanalytical assays. They also examined the inhibitory effects of these compounds on enzymes like acetylcholinesterase and carbonic anhydrase, highlighting their potential therapeutic applications (Öztaşkın et al., 2017).

3. Biodegradation and Environmental Impact

Londry and Fedorak (1993) explored the biodegradation of fluorinated compounds related to m-Cresol in a methanogenic consortium, which led to the formation of compounds like 4-hydroxybenzoic acid. This study is crucial for understanding the environmental fate and microbial degradation pathways of bromobenzoic acids (Londry & Fedorak, 1993).

4. Synthesis and Characterization of Derivatives

He et al. (2015) isolated new phenyl ether derivatives from Aspergillus carneus, including compounds structurally related to this compound. Their work provides a basis for the synthesis and structural characterization of similar compounds (He et al., 2015).

5. Chemical Engineering Applications

Xu et al. (2018) studied the electrochemical reduction and oxidation of 4-bromophenol, a compound structurally similar to this compound. They investigated the degradation mechanism, kinetics, and toxicity evolution of this compound, offering insights into its potential applications in water treatment and environmental remediation (Xu et al., 2018).

Safety and Hazards

“4-(3-Bromophenoxy)benzoic acid” is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

4-(3-bromophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUINITWNQUXBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Chloro-4-fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3261675.png)

![1-(2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)ethanone](/img/structure/B3261701.png)

![tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate](/img/structure/B3261727.png)